![molecular formula C24H23N5O B2763370 3,3-diphenyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)propanamide CAS No. 920461-07-0](/img/structure/B2763370.png)
3,3-diphenyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)propanamide
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Description
3,3-diphenyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)propanamide, also known as DPTP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DPTP belongs to the class of tetrazole derivatives, which are known for their diverse biological activities.
Scientific Research Applications
Metal Ion Extraction and Detection
This compound has shown potential in the extraction of metal ions, particularly nickel ions. The ligand forms a stable complex with nickel ions, which can be used for selective extraction and spectrophotometric determination of Ni²⁺ ions in natural water sources . This application is crucial for environmental monitoring and industrial processes where accurate detection of metal ion concentration is essential.
Biological Activity
Indole derivatives, which share structural similarities with the compound , have been extensively studied for their biological activities. They exhibit a broad spectrum of pharmacological effects, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that our compound could potentially be synthesized into various derivatives to explore these biological activities.
Pharmacological Research
The structural features of tetrazole and indole derivatives make them valuable in pharmacological research. They are often used as scaffolds for developing new therapeutic agents due to their high affinity for binding to multiple receptors. The compound could serve as a key intermediate in synthesizing novel drug molecules with diverse biological activities .
Organometallic Ligands
Compounds with triazene moieties, which are structurally related to tetrazoles, have been utilized as organometallic ligands. They play a significant role in coordination chemistry, forming complexes with various metals. This property can be harnessed in catalysis and the synthesis of new materials .
Antileishmanial and Antimalarial Evaluation
Similar compounds have been evaluated for their antileishmanial and antimalarial properties. This indicates that our compound could be tested against parasitic infections like Leishmaniasis and malaria, contributing to the development of new treatments for these diseases .
Combinatorial Chemistry
The compound’s structural complexity makes it suitable for combinatorial chemistry applications. It can be used to generate a diverse library of derivatives, which can be screened for various biological activities. This approach accelerates the discovery of new compounds with potential therapeutic benefits .
Theoretical Studies and Crystallography
The compound can be used in theoretical studies and crystallography to understand the molecular structure and properties better. Such studies provide insights into the compound’s behavior in different environments and its interaction with other molecules .
Environmental Monitoring
Due to its ability to form complexes with metal ions, the compound can be employed in environmental monitoring to detect and quantify pollutants. This application is vital for assessing the health of ecosystems and ensuring compliance with environmental regulations .
properties
IUPAC Name |
N-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]-3,3-diphenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O/c1-18-12-14-21(15-13-18)29-23(26-27-28-29)17-25-24(30)16-22(19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-15,22H,16-17H2,1H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTCIGRAXJGVGIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-diphenyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)propanamide |
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